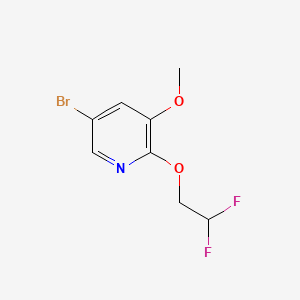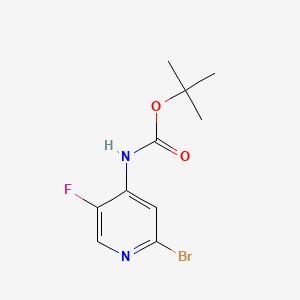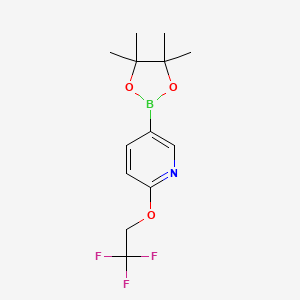
6-Fluoro-2,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are compounds consisting of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,4’-bipyridine can be achieved through several methods, including:
Suzuki Coupling: This method involves the coupling of 6-fluoropyridine-2-boronic acid with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Negishi Coupling: This method involves the coupling of 6-fluoropyridine-2-zinc halide with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and provides high yields.
Stille Coupling: This method involves the coupling of 6-fluoropyridine-2-stannane with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Fluoro-2,4’-bipyridine typically involves large-scale coupling reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The reactions are optimized to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of 6-Fluoro-2,4’-bipyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivatives.
Substitution: The fluorine atom in 6-Fluoro-2,4’-bipyridine can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: N-oxides of 6-Fluoro-2,4’-bipyridine.
Reduction: Dihydro derivatives of 6-Fluoro-2,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,4’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes. The fluorine atom enhances the electron-withdrawing properties, making it a valuable ligand for transition metal complexes.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Materials Science: 6-Fluoro-2,4’-bipyridine is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It is used as a ligand in catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, affecting the reactivity and stability of the metal complex. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine ligand in coordination chemistry.
4,4’-Bipyridine: Another common bipyridine ligand with different coordination properties.
6-Chloro-2,4’-bipyridine: Similar to 6-Fluoro-2,4’-bipyridine but with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-2,4’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties. This makes it a valuable ligand in coordination chemistry, as it can stabilize metal centers and influence their reactivity. Additionally, the fluorine atom can affect the compound’s biological activity, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-fluoro-6-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJSMPHOONNXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673530 |
Source


|
| Record name | 6-Fluoro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214360-31-2 |
Source


|
| Record name | 6-Fluoro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)









![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)


